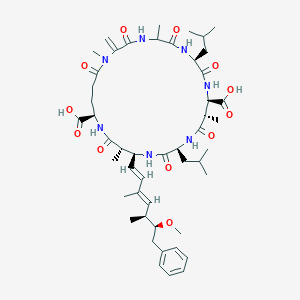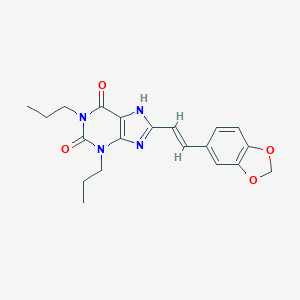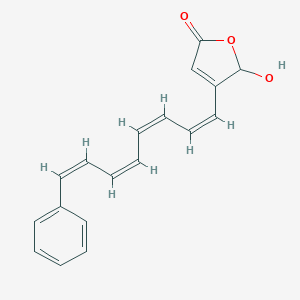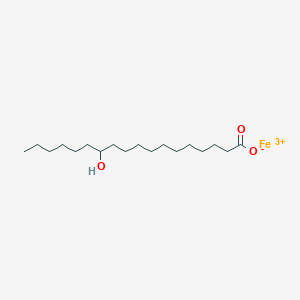
12-Hydroxyoctadecanoate;iron(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxyoctadecanoate;iron(3+) is a complex that has been extensively studied for its potential applications in scientific research. This complex is formed by the binding of iron(3+) ions with 12-hydroxyoctadecanoate, a fatty acid that is naturally present in various biological systems. The resulting complex has been found to exhibit several interesting properties that make it useful for a wide range of applications.
Mécanisme D'action
The mechanism of action of 12-Hydroxyoctadecanoate;iron(3+) is complex and not fully understood. However, it is believed that the complex interacts with various biomolecules through the iron(3+) ion and the 12-hydroxyoctadecanoate ligand. The complex has been found to exhibit metal chelation properties, which can lead to the formation of stable complexes with various metal ions. Additionally, the complex has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-Hydroxyoctadecanoate;iron(3+) have been studied extensively. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes. Additionally, the complex has been shown to exhibit anti-inflammatory activity, which may be due to its ability to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 12-Hydroxyoctadecanoate;iron(3+) in lab experiments include its ability to interact with various biomolecules, its antioxidant and metal chelation properties, and its ability to stabilize biological membranes. Additionally, the complex is relatively easy to synthesize and purify, making it a convenient reagent for various experiments. However, the limitations of using the complex include its potential toxicity and the need for careful handling due to the presence of iron(3+) ions.
Orientations Futures
There are several future directions for research on 12-Hydroxyoctadecanoate;iron(3+). One area of interest is in the development of new methods for synthesizing and purifying the complex, which could lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of the complex and its interactions with various biomolecules. Finally, the potential applications of the complex in various fields such as medicine, biotechnology, and environmental science should be explored further.
Méthodes De Synthèse
The synthesis method for 12-Hydroxyoctadecanoate;iron(3+) involves the reaction of iron(3+) salts with 12-hydroxyoctadecanoic acid. The reaction is typically carried out in an organic solvent such as chloroform or methanol, and the resulting complex is purified using various chromatographic techniques. The purity and yield of the complex can be optimized by adjusting the reaction conditions and the purification methods used.
Applications De Recherche Scientifique
The 12-Hydroxyoctadecanoate;iron(3+) complex has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where the complex has been shown to interact with various biomolecules such as proteins, lipids, and nucleic acids. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes.
Propriétés
Numéro CAS |
145401-57-6 |
|---|---|
Nom du produit |
12-Hydroxyoctadecanoate;iron(3+) |
Formule moléculaire |
C18H35FeO3+2 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
12-hydroxyoctadecanoate;iron(3+) |
InChI |
InChI=1S/C18H36O3.Fe/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+3/p-1 |
Clé InChI |
LMJGAJMSWWYLRO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
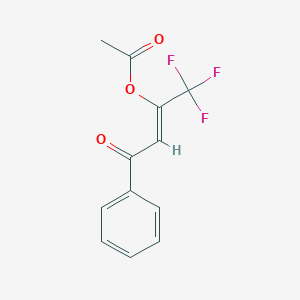
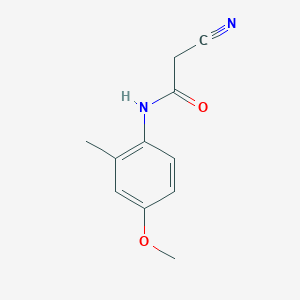
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
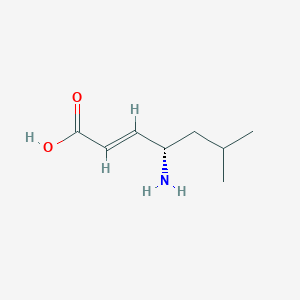
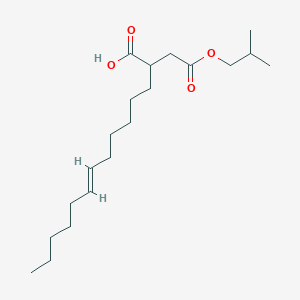

![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
